[Ir(dtbbpy)(ppy)2][PF6] (CAS: 676525-77-2) is a premier cationic iridium(III) photoredox catalyst widely procured for visible-light-driven organic synthesis. Characterized by its heteroleptic structure combining two 2-phenylpyridine (ppy) cyclometalating ligands and a 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ancillary ligand, this complex offers a finely tuned balance of strong visible-light absorption, a long-lived triplet excited state (~0.56 µs), and highly tunable redox potentials. In industrial and academic procurement, it is prioritized over first-generation ruthenium catalysts due to its stronger reducing power and broader reaction compatibility, serving as the default catalyst for oxidative aza-Henry reactions, atom transfer radical additions (ATRA), and metallaphotoredox cross-couplings [1].
Attempting to substitute[Ir(dtbbpy)(ppy)2][PF6] with cheaper alternatives like [Ru(bpy)3]Cl2 or the unsubstituted[Ir(ppy)2(bpy)]PF6 frequently leads to process failures, depressed yields, or severe solubility limitations. The tert-butyl groups on the dtbbpy ligand are not merely structural decorations; they critically enhance the lipophilicity of the complex, ensuring complete dissolution in non-polar and moderately polar organic solvents (e.g., dichloromethane, toluene, THF) where unsubstituted analogs precipitate or aggregate [1]. Furthermore, the thermodynamic driving force provided by its ground-state reduction potential (Ir(III)/Ir(II) at -1.51 V vs SCE) allows it to reduce challenging substrates and metal co-catalysts (such as Co(II) or Ni(II) complexes in dual catalysis) that remain completely inert when paired with standard ruthenium benchmarks [2].
The addition of tert-butyl groups on the bipyridine ligand fundamentally alters the solubility profile of[Ir(dtbbpy)(ppy)2][PF6] compared to its unsubstituted counterpart, [Ir(ppy)2(bpy)]PF6. While the unsubstituted complex exhibits poor solubility in low-polarity solvents, leading to heterogeneous reaction mixtures and inconsistent kinetics,[Ir(dtbbpy)(ppy)2][PF6] maintains high solubility in dichloromethane, tetrahydrofuran, and toluene [1]. This ensures homogeneous catalysis, reproducible light penetration, and scalable processability, making it a highly reliable choice for industrial photoredox workflows.
| Evidence Dimension | Solubility and handling in organic media |
| Target Compound Data | Highly soluble in DCM, THF, and toluene; supports homogeneous catalysis |
| Comparator Or Baseline | [Ir(ppy)2(bpy)]PF6 (unsubstituted analog) and [Ru(bpy)3]2+ salts |
| Quantified Difference | Eliminates heterogeneous aggregation in low-polarity solvents |
| Conditions | Standard photoredox reaction conditions in organic solvents at room temperature |
Reliable solubility in organic solvents ensures uniform light irradiation and reproducible kinetics, which is critical for scaling photoredox reactions from bench to pilot scale.
In metallaphotoredox cross-coupling, the photocatalyst must efficiently reduce the transition metal co-catalyst to sustain the catalytic cycle.[Ir(dtbbpy)(ppy)2][PF6] possesses a ground-state reduction potential (E1/2 for Ir(III)/Ir(II)) of -1.51 V vs SCE [1]. In direct contrast, the benchmark [Ru(bpy)3]2+ complex has a reduction potential of only -1.33 V vs SCE. This 180 mV difference is thermodynamically critical; studies demonstrate that[Ir(dtbbpy)(ppy)2][PF6] successfully reduces Co(II) and Ni(II) intermediates that[Ru(bpy)3]2+ cannot, enabling a broader scope of aryl-alkyl cross-couplings and allylation reactions [2].
| Evidence Dimension | Ground-state reduction potential (M(n)/M(n-1)) |
| Target Compound Data | -1.51 V vs SCE |
| Comparator Or Baseline | [Ru(bpy)3]2+ (-1.33 V vs SCE) |
| Quantified Difference | 180 mV stronger reducing power in the reduced state |
| Conditions | Electrochemical measurement in acetonitrile vs SCE |
Procuring this specific iridium catalyst unlocks dual catalytic pathways (such as nickel or cobalt cross-couplings) that are thermodynamically inaccessible with cheaper ruthenium alternatives.
The efficiency of a photoredox catalyst is heavily dependent on its excited-state lifetime, which dictates the probability of successful single-electron transfer before non-radiative decay occurs. [Ir(dtbbpy)(ppy)2][PF6] exhibits an excited-state lifetime of approximately 0.56 µs (560 ns)[1]. This extended lifetime provides a significantly wider temporal window for bimolecular quenching events compared to many first-generation catalysts or fluorescent organic dyes. Consequently, it allows for lower catalyst loadings (often 1-2 mol%) while maintaining high turnover frequencies in challenging transformations like atom transfer radical additions (ATRA) [2].
| Evidence Dimension | Triplet excited-state lifetime |
| Target Compound Data | ~560 ns (0.56 µs) |
| Comparator Or Baseline | Standard organic photosensitizers (typically <10 ns) |
| Quantified Difference | Orders of magnitude longer lifetime, ensuring efficient diffusion-controlled quenching |
| Conditions | Degassed acetonitrile or dichloromethane at room temperature |
A longer excited-state lifetime directly translates to higher catalytic efficiency and lower required catalyst loadings, optimizing the cost-per-reaction in high-throughput environments.
Directly leveraging its -1.51 V reduction potential, this catalyst is the premier choice for pairing with nickel or cobalt co-catalysts to drive sp2-sp3 cross-couplings, where standard ruthenium catalysts fail to thermodynamically reduce the metal intermediates [1].
Utilizing its long excited-state lifetime (560 ns) and balanced redox properties, it is highly effective for the addition of haloalkanes to unactivated alkenes and alkynes, providing high yields at low catalyst loadings [2].
Its strong oxidative quenching profile makes it a highly soluble catalyst for the coupling of N-arylamines and nitroalkanes in organic solvents, avoiding the aggregation and process inconsistency issues seen with unsubstituted analogs [3].
The high solubility imparted by the tert-butyl groups ensures that complex, lipophilic pharmaceutical intermediates can be functionalized homogeneously in solvents like DCM and THF, ensuring reproducible yields across different discovery batches [3].